molecular formula C10H12ClFN2S2 B1447863 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride CAS No. 2034157-61-2

6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride

Cat. No. B1447863
M. Wt: 278.8 g/mol
InChI Key: QXCFNTSJAULVFM-UHFFFAOYSA-N
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Description

The compound “6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride” is likely a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Synthesis and Biological Activities

Research has been conducted on the synthesis of novel compounds that share a core structural resemblance to 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride, focusing on their potential biological activities. For instance, compounds with benzo[d]thiazol cores have been synthesized and screened for cytotoxic activities, revealing that certain derivatives exhibit significant potential against various cancer cell lines due to their structural features (Hegazi et al., 2010).

Antitumor Evaluation and Molecular Modeling

Further investigations into compounds with similar scaffolds have included antitumor evaluations and molecular modeling to understand their interaction with biological targets. A study synthesized a series of novel derivatives and performed QSAR (Quantitative Structure–Activity Relationships) studies, identifying compounds with significant cytotoxic activity against colon, breast, and cervical cancer cell lines. This research underscores the importance of structural modifications in enhancing biological activity and provides insights into the design of more potent antitumor agents (Tomorowicz et al., 2020).

Synthesis of Heterocycles for Potential Therapeutic Applications

Another line of research focused on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the versatility of benzo[d]thiazol scaffolds in generating compounds with potential therapeutic applications. These studies not only highlight the synthetic accessibility of these compounds but also point towards their diverse biological activities, laying the groundwork for further pharmacological evaluations (Mohamed, 2014).

Future Directions

The future directions for this compound would likely involve further studies to explore its potential biological activities and applications. Given the known activities of benzothiazole derivatives, it could be of interest in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name

6-fluoro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S2.ClH/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12;/h2-3,6,12H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCFNTSJAULVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1C2=C(C=C(C=C2)F)SC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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